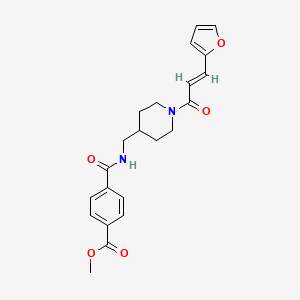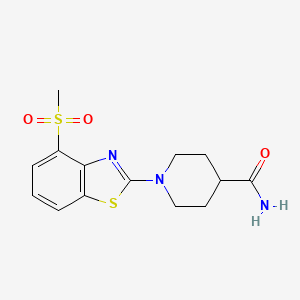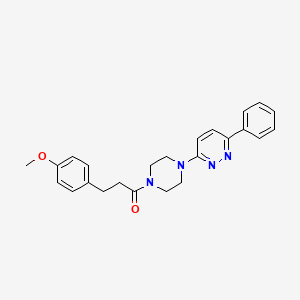
(E)-methyl 4-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such complex compounds often involves advanced techniques. Gas Chromatography Mass Spectrometry (GC-MS) is a common technique used for analyzing small and volatile organic molecules . A new platform has been developed for the rapid synthesis and testing of new compounds, which may be applicable to this compound .Molecular Structure Analysis
The molecular structure of a compound determines its properties and behavior. DFT studies on similar compounds have been carried out using the DFT/RB3LYP method, which could potentially be applied to this compound .Chemical Reactions Analysis
Chemistry is the study of the properties and behavior of matter, including their changes during reactions with other substances . Protein labeling reagents are reactive dyes that attach to a specific functional group on a target biomolecule, allowing for its subsequent detection or purification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Polypropylene, a similar compound, is partially crystalline and non-polar, with properties similar to polyethylene but slightly harder and more heat-resistant .Scientific Research Applications
Synthesis and Chemical Reactions
Research focusing on the synthesis and reactions of derivatives involving furan and acryloyl groups has provided foundational knowledge for developing new chemical entities with potential applications in materials science and pharmaceuticals. For instance, studies on the synthesis of alkyl furan derivatives and their reactions highlight the thermal stability of the furylthiadiazole fragment, an attribute that could be relevant for designing stable organic compounds for various applications, including organic electronics and photovoltaics (Kuticheva, Pevzner, & Petrov, 2015)[https://consensus.app/papers/synthesis-reactions-derivatives-kuticheva/4fd23886153c5735ba717b46c706ac02/?utm_source=chatgpt].
Biomass Conversion and Green Chemistry
The conversion of biomass-derived furan and acrylic acid into valuable chemicals demonstrates the compound's potential in sustainable chemistry. For example, the Diels–Alder reaction involving furan and acrylic acid, followed by dehydration, provides a route to benzoic acid, a key industrial chemical. This process exemplifies the use of renewable resources to produce high-value chemicals in a greener and more sustainable manner (Mahmoud, Yu, Gorte, & Lobo, 2015)[https://consensus.app/papers/diels–alder-dehydration-reactions-biomassderived-furan-mahmoud/c9f8b47be2a5558d9cca00fe3480d136/?utm_source=chatgpt].
Organic Electronics and Dye-Sensitized Solar Cells
The structural motifs present in the compound are also found in dyes and organic semiconductors. Research on T-shaped organic dyes incorporating furan as the π-bridge and cyanoacrylic acid as the electron acceptor has shed light on the design principles for high-efficiency dye-sensitized solar cells. Such studies are crucial for advancing organic photovoltaics and developing new materials for solar energy conversion (Zhang, Heng, Su, Ren, Wang, & Zhang, 2018)[https://consensus.app/papers/design-highefficiency-organic-dyes-dyesensitized-solar-zhang/fb41b3ea7d9d5568b5a4584498781560/?utm_source=chatgpt].
Medicinal Chemistry and Drug Design
Although excluding direct applications in drug use and dosage, research on structurally related compounds has vast implications in medicinal chemistry. The synthesis and pharmacological evaluation of novel compounds featuring furan and piperazine units, for example, have led to discoveries in the realm of antidepressant and antianxiety agents. This indicates the potential of the compound and its derivatives for therapeutic applications, provided that their pharmacological profiles are characterized (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017)[https://consensus.app/papers/design-synthesis-evaluation-novel-derivatives-kumar/e912f6c3ad7e534bb1742e83aaf31e28/?utm_source=chatgpt].
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential applications in various fields, such as drug discovery and material synthesis. Other promising research directions could include the development of novel diagnostic tests based on the latest advances in urinary biomarkers .
properties
IUPAC Name |
methyl 4-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-22(27)18-6-4-17(5-7-18)21(26)23-15-16-10-12-24(13-11-16)20(25)9-8-19-3-2-14-29-19/h2-9,14,16H,10-13,15H2,1H3,(H,23,26)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKORRHNXOIOKG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2510186.png)
![N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510187.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2510189.png)
![N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2510190.png)
![2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510192.png)
![2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2510197.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)

![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)
![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)